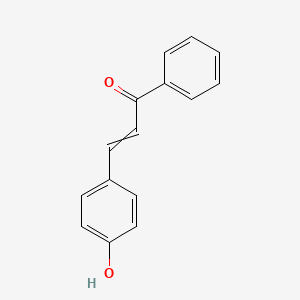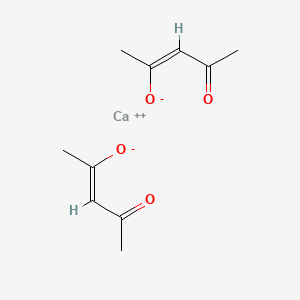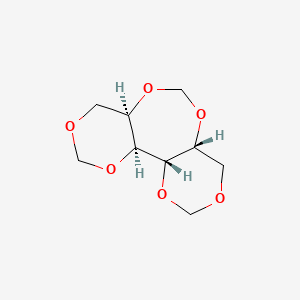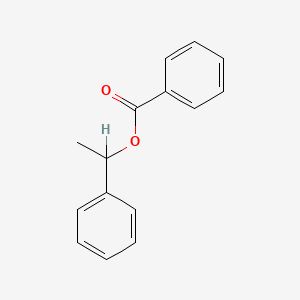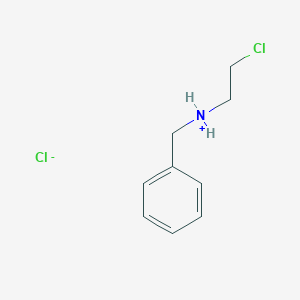
N-(2-Chloroethyl)benzylamine hydrochloride
説明
N-(2-Chloroethyl)benzylamine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N and its molecular weight is 206.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Chloroethyl)benzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloroethyl)benzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Chemotherapy : Pettit, Blonda, and Harrington (1963) reported the preparation of N-bis(2-chloroethyl)benzylamines, including N-(2-chloroethyl)-benzylamine hydrochloride, for cancer chemotherapy studies. These compounds were synthesized through aluminum chloride – lithium aluminum hydride reduction of corresponding amides, highlighting their potential in antineoplastic therapy (Pettit, Blonda, & Harrington, 1963).
Chemical Synthesis : Cheng et al. (2009) developed a novel procedure for Pd-C catalytic N-debenzylation of benzylamines, including N-(2-chloroethyl)benzylamine hydrochloride, demonstrating its utility in organic synthesis (Cheng et al., 2009).
Neuropharmacology : Kammerer, Amiri, and Cho (1979) synthesized benzylamine analogues, including N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine, and evaluated them as inhibitors of norepinephrine and dopamine uptake in rat brain homogenates. This study highlights its potential applications in neuropharmacology (Kammerer, Amiri, & Cho, 1979).
Radiotherapy and Scintigraphy : Branger et al. (1995) synthesized radioiodinated benzylamines analogs of xylamine, including N-(2-chloroethyl)-N-ethyl-2-[ 125 I]iodobenzylamine, to improve scintigraphy and radiotherapy of neuroendocrine tumors. These compounds show potential for use in medical imaging and cancer treatment (Branger et al., 1995).
Material Science : Bertini et al. (1999) synthesized new monomers, including 3-(3-methacryloxypropoxy)benzylamine and 4-(3-methacryloxypropoxy)benzylamine hydrochlorides, for creating polymers, copolymers, resins, and coated silicas. This study illustrates the compound's applicability in developing artificial substrates of benzylamine oxidase (Bertini et al., 1999).
Antimicrobial Research : Imramovský et al. (2011) investigated the biological activity of benzamide derivatives against mycobacterial, bacterial, and fungal strains, revealing potential antimicrobial applications (Imramovský et al., 2011).
Monoamine Oxidase Inhibition : Taylor, Wykes, Gladish, and Martin (1960) reported a monoamine oxidase inhibitor, emphasizing its significance in neurochemistry and pharmacology (Taylor, Wykes, Gladish, & Martin, 1960).
Photovoltaic Cells : Wang et al. (2016) introduced benzylamine as a surface passivation molecule for organolead halide perovskites, enhancing moisture-resistance and electronic properties in solar cells, showing its application in renewable energy technologies (Wang et al., 2016).
特性
IUPAC Name |
benzyl(2-chloroethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJZCNAPSJZGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]CCCl.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)benzylamine hydrochloride | |
CAS RN |
6288-63-7 | |
| Record name | Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6288-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylamine, N-(2-chloroethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006288637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-chloroethyl)benzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


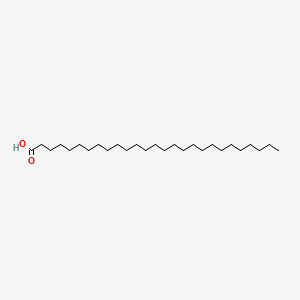

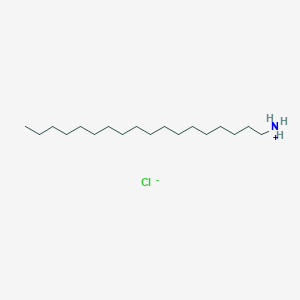

![2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B7797582.png)



